molecular formula C8H8N6O2 B12211926 2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide

2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Cat. No.: B12211926
M. Wt: 220.19 g/mol
InChI Key: SQWBIZSIZZSVLG-UHFFFAOYSA-N
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Description

2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a heterocyclic compound that contains a pyrazine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the condensation of pyrazin-2-amine with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. One common method involves the reaction of pyrazin-2-amine with ethyl oxalyl chloride to form an intermediate, which is then treated with hydrazine hydrate to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as nucleotide pyrophosphatases, which play a role in nucleotide metabolism and signaling. This inhibition can lead to the disruption of cellular processes in pathogens or cancer cells, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is unique due to its specific combination of a pyrazine ring and an oxadiazole ring, which imparts distinct electronic and steric properties. These properties can enhance its biological activity and make it a valuable scaffold for drug development .

Properties

Molecular Formula

C8H8N6O2

Molecular Weight

220.19 g/mol

IUPAC Name

2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetohydrazide

InChI

InChI=1S/C8H8N6O2/c9-12-6(15)3-7-13-14-8(16-7)5-4-10-1-2-11-5/h1-2,4H,3,9H2,(H,12,15)

InChI Key

SQWBIZSIZZSVLG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NN=C(O2)CC(=O)NN

Origin of Product

United States

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